3-Tert-butyl-2-cyclopropoxy-N-methylbenzamide
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Overview
Description
3-Tert-butyl-2-cyclopropoxy-N-methylbenzamide is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and an N-methylbenzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-cyclopropoxy-N-methylbenzamide typically involves the reaction of tert-butylbenzene with cyclopropyl alcohol and N-methylbenzamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-2-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamides .
Scientific Research Applications
3-Tert-butyl-2-cyclopropoxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butyl-2-hydroxybenzaldehyde
- 3-Tert-butyl-2-ethoxy-5-methylbenzamide
- 3-Tert-butyl-2-methoxy-5-methylbenzamide
Uniqueness
3-Tert-butyl-2-cyclopropoxy-N-methylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
3-tert-butyl-2-cyclopropyloxy-N-methylbenzamide |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)12-7-5-6-11(14(17)16-4)13(12)18-10-8-9-10/h5-7,10H,8-9H2,1-4H3,(H,16,17) |
InChI Key |
KTFKIFJJSWHZMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OC2CC2)C(=O)NC |
Origin of Product |
United States |
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